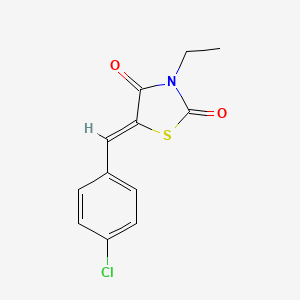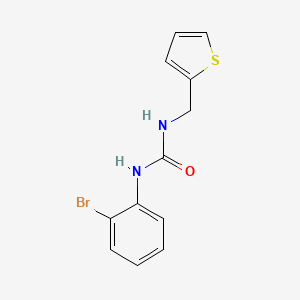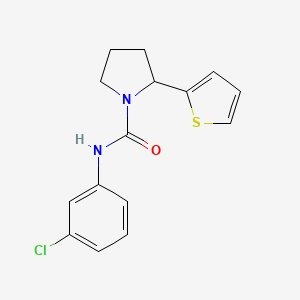
5-(4-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
5-(4-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H10ClNO2S and its molecular weight is 267.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.0120774 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Potential in Metabolic Disorders and Cancer
Thiazolidinediones, including compounds similar to 5-(4-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione, have been extensively studied for their therapeutic potential. For instance, thiazolidinediones (TZDs) are recognized for their role as PTP 1B inhibitors, where PTP 1B is a negative regulator of insulin signaling pathways. Compounds based on the TZD scaffold have been explored for their ability to mitigate insulin resistance associated with Type 2 Diabetes Mellitus (T2DM), showcasing the chemical's relevance in managing deadly ailments like diabetes and obesity (Verma et al., 2019). Similarly, thiazolidinediones are investigated for their anticancer effects. Despite being primarily known for their metabolic effects, TZDs also possess anticancer properties. Clinical trials and data from diabetes studies suggest TZDs can significantly impact cancer treatment, although their anticancer effects do not strongly correlate with their PPARγ receptor activation, indicating a complex mechanism of action (Mughal et al., 2015).
Chemical and Pharmacological Activities
The diverse pharmacological activities of thiazolidine and its derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, make them a valuable moiety in drug discovery. These compounds serve as a foundation for synthesizing various bioactive molecules, demonstrating the versatility and significance of thiazolidine derivatives in medicinal chemistry. The structural modifications of the thiazolidine scaffold allow for the optimization and design of novel inhibitors targeting specific biological activities, highlighting the scaffold's potential in developing new therapeutic agents (Sahiba et al., 2020).
Synthesis and Structural Modifications
The synthetic methodologies and structural modifications of thiazolidinediones provide insight into designing potent therapeutic agents. For instance, compounds bearing the TZD scaffold with specific substituents have shown potent PTP 1B inhibitory activity, a key target in diabetes and cancer research. The identification of essential pharmacophoric features within these compounds aids in the further design and synthesis of novel inhibitors, demonstrating the critical role of structural optimization in enhancing biological activity (Verma et al., 2019).
Propiedades
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-14-11(15)10(17-12(14)16)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUGARGQOKBJPK-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4549324.png)
![2-{[3-(3,4-DICHLOROBENZYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE](/img/structure/B4549332.png)
![7-isobutyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4549334.png)

![ethyl 4-({[2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4549370.png)
![(5E)-5-(4-butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B4549376.png)

![2-(1-cyclohexyl-4-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B4549398.png)
![N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide](/img/structure/B4549399.png)
![2-[benzyl(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4549410.png)
![2-CHLORO-N-{2-ETHYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE](/img/structure/B4549417.png)

![2-[(2-CHLOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE](/img/structure/B4549423.png)
![N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4549431.png)
